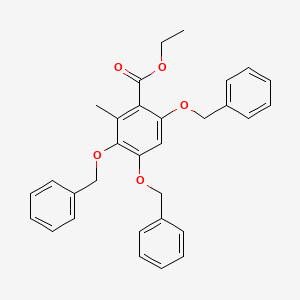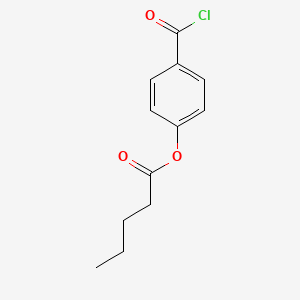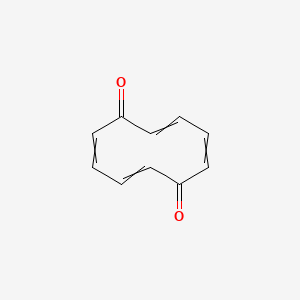
4-Octyl-2-sulfanylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Octyl-2-sulfanylphenol is an organic compound characterized by an octyl group attached to a phenol ring with a sulfanyl group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Octyl-2-sulfanylphenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-octylphenol with a thiol reagent under basic conditions to introduce the sulfanyl group at the ortho position .
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Octyl-2-sulfanylphenol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phenolic group can be reduced to form corresponding alcohols.
Substitution: The phenolic hydrogen can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alkylated phenols.
Substitution: Alkylated derivatives of this compound.
Aplicaciones Científicas De Investigación
4-Octyl-2-sulfanylphenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties
Mecanismo De Acción
The mechanism of action of 4-Octyl-2-sulfanylphenol involves its interaction with molecular targets through its phenolic and sulfanyl groups. These interactions can modulate various biochemical pathways, including oxidative stress response and enzyme inhibition. The compound’s ability to donate hydrogen atoms from the phenolic group and form disulfide bonds through the sulfanyl group contributes to its biological activity .
Comparación Con Compuestos Similares
4-Octylphenol: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
2-Sulfanylphenol: Lacks the octyl group, affecting its solubility and interaction with biological targets.
Uniqueness: 4-Octyl-2-sulfanylphenol’s combination of an octyl group and a sulfanyl group provides unique chemical properties, such as enhanced solubility in organic solvents and increased reactivity in nucleophilic substitution reactions. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
60774-10-9 |
|---|---|
Fórmula molecular |
C14H22OS |
Peso molecular |
238.39 g/mol |
Nombre IUPAC |
4-octyl-2-sulfanylphenol |
InChI |
InChI=1S/C14H22OS/c1-2-3-4-5-6-7-8-12-9-10-13(15)14(16)11-12/h9-11,15-16H,2-8H2,1H3 |
Clave InChI |
RCNWQPQABQHXSQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC(=C(C=C1)O)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methyl}diazene](/img/structure/B14601505.png)
![Ethanone, 1-[4-(dibutylamino)phenyl]-](/img/structure/B14601510.png)

![4-Chloro-1-[(cyclopropylmethyl)sulfanyl]-2-nitrobenzene](/img/structure/B14601538.png)
![Methanone, phenyl[1-(phenylmethyl)cyclopropyl]-](/img/structure/B14601551.png)
![Benzyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B14601552.png)
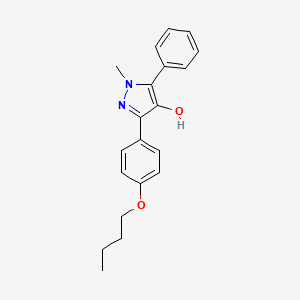
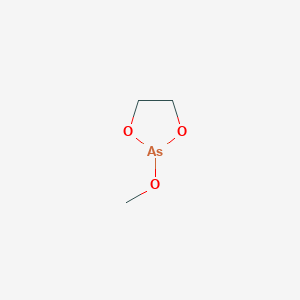
![2,2'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(6-nitrophenol)](/img/structure/B14601563.png)


